Cas no 114792-21-1 (2,5-dimethylphenyl chloroformate)
2,5-dimethylphenyl chloroformate Chemical and Physical Properties
Names and Identifiers
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- Carbonochloridic acid, 2,5-dimethylphenyl ester
- 2,5-dimethylphenyl chloroformate
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- MDL: MFCD24141152
- Inchi: 1S/C9H9ClO2/c1-6-3-4-7(2)8(5-6)12-9(10)11/h3-5H,1-2H3
- InChI Key: MRADSHQNVHQTJJ-UHFFFAOYSA-N
- SMILES: C(Cl)(OC1=CC(C)=CC=C1C)=O
2,5-dimethylphenyl chloroformate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-281248-1g |
2,5-dimethylphenyl chloroformate |
114792-21-1 | 1g |
$557.0 | 2023-09-09 | ||
| Enamine | EN300-281248-5g |
2,5-dimethylphenyl chloroformate |
114792-21-1 | 5g |
$1614.0 | 2023-09-09 | ||
| Enamine | EN300-281248-10g |
2,5-dimethylphenyl chloroformate |
114792-21-1 | 10g |
$2393.0 | 2023-09-09 | ||
| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY296809-1g |
2,5-Dimethylphenyl Chloroformate |
114792-21-1 | ≥95% | 1g |
¥8865.0 | 2023-09-15 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01040263-1g |
2,5-Dimethylphenyl chloroformate |
114792-21-1 | 95% | 1g |
¥2933.0 | 2023-04-05 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01040263-5g |
2,5-Dimethylphenyl chloroformate |
114792-21-1 | 95% | 5g |
¥7700.0 | 2023-04-05 | |
| Ambeed | A1086848-1g |
2,5-Dimethylphenyl chloroformate |
114792-21-1 | 95% | 1g |
$427.0 | 2024-04-26 | |
| Enamine | EN300-281248-0.05g |
2,5-dimethylphenyl chloroformate |
114792-21-1 | 0.05g |
$468.0 | 2023-09-09 | ||
| Enamine | EN300-281248-0.1g |
2,5-dimethylphenyl chloroformate |
114792-21-1 | 0.1g |
$490.0 | 2023-09-09 | ||
| Enamine | EN300-281248-0.25g |
2,5-dimethylphenyl chloroformate |
114792-21-1 | 0.25g |
$513.0 | 2023-09-09 |
2,5-dimethylphenyl chloroformate Suppliers
2,5-dimethylphenyl chloroformate Related Literature
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Shaun D. Wong,Edward I. Solomon Dalton Trans., 2014,43, 17567-17577
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Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
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Hanie Hashtroudi,Ian D. R. Mackinnon J. Mater. Chem. C, 2020,8, 13108-13126
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Zhiyan Chen,Nan Wu,Yaobing Wang,Bing Wang,Yingde Wang J. Mater. Chem. A, 2018,6, 516-526
Additional information on 2,5-dimethylphenyl chloroformate
Introduction to 2,5-Dimethylphenyl Chloroformate (CAS No. 114792-21-1)
The compound 2,5-dimethylphenyl chloroformate, with the CAS number 114792-21-1, is an important intermediate in organic synthesis and has garnered significant attention in recent years due to its versatile applications in various fields of chemistry. This compound belongs to the class of chloroformates, which are derivatives of chloroacetic acid and are widely used as activating agents in the synthesis of esters, amides, and other functional groups. The structure of 2,5-dimethylphenyl chloroformate consists of a phenyl ring substituted with two methyl groups at the 2 and 5 positions, along with a chloroformate group (-COCl) attached to the phenyl ring.
The synthesis of 2,5-dimethylphenyl chloroformate typically involves the reaction of 2,5-dimethylphenol with thionyl chloride (SOCl₂) or phosphorus trichloride (PCl₃) in a suitable solvent such as dichloromethane or THF. This reaction is a standard method for converting phenols into their corresponding aryl chlorides or aryl chloroformates. The reaction mechanism involves the nucleophilic attack of the hydroxyl group on the electrophilic sulfur or phosphorus atom, followed by elimination of HCl and formation of the desired product.
One of the key features of 2,5-dimethylphenyl chloroformate is its reactivity towards nucleophiles such as alcohols, amines, and thiols. This reactivity makes it an ideal reagent for synthesizing esters, amides, and thioesters in organic chemistry. For instance, when reacted with alcohols, it forms corresponding esters via an acid chloride-mediated esterification reaction. Similarly, when reacted with amines, it forms amides through an acylation reaction.
In recent years, researchers have explored the use of 2,5-dimethylphenyl chloroformate in various applications. One notable area is its use in peptide synthesis as an activating agent for carboxylic acids. The ability of this compound to activate carboxylic acids under mild conditions has made it a valuable tool in solid-phase peptide synthesis (SPPS). Additionally, it has been employed in the synthesis of biodegradable polymers and drug delivery systems due to its ability to form stable ester linkages.
The physical properties of 2,5-dimethylphenyl chloroformate include a melting point around -30°C and a boiling point around 80°C under standard pressure. It is a colorless liquid with a pungent odor and is sparingly soluble in water but miscible with organic solvents such as dichloromethane and ethyl acetate.
From a safety standpoint, handling this compound requires appropriate precautions due to its reactivity and potential health hazards. It can cause skin irritation and respiratory issues if not handled properly. Therefore, it is essential to use gloves and goggles when working with this compound in the laboratory.
In conclusion, 2,5-dimethylphenyl chloroformate (CAS No. 114792-21-1) is a versatile compound with significant applications in organic synthesis and materials science. Its unique chemical properties make it an invaluable reagent for synthesizing various functional groups and materials with tailored properties.
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